![molecular formula C15H20N2O B2966700 Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine CAS No. 1311700-17-0](/img/structure/B2966700.png)
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities : Bektaş et al. (2007) synthesized derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, which included morpholine components. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Process Optimization : A study by Xiong We (2013) focused on the synthesis of a photoinitiator, MMMP, involving a process that includes morpholine derivatives. The research optimized the conditions for higher yields, demonstrating the compound's application in industrial processes (Xiong We, 2013).
Microwave-Assisted Synthesis : Aljohani et al. (2019) developed a microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine. This method provided an efficient and environmentally benign alternative for the synthesis of these compounds (Aljohani et al., 2019).
Phosphorus Dendrimers : Padié et al. (2009) synthesized phosphorus dendrimers with various types of amine terminal groups, including morpholine. These dendrimers were tested for biological applications like cytotoxicity, DNA complexation, and transfection experiments, showing low cytotoxicity and efficiency in forming dendriplexes (Padié et al., 2009).
QSAR Analysis of Antioxidants : Drapak et al. (2019) conducted a QSAR analysis of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one as potential antioxidants. This study highlights the theoretical basis for designing new antioxidants (Drapak et al., 2019).
Mannich Reaction Synthesis : Sujith et al. (2009) synthesized Mannich bases containing the ibuprofen moiety using morpholine. These bases were tested for their anti-inflammatory and analgesic properties, with some showing promising results (Sujith et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with a morpholine ring, like the one in this molecule, are often used in medicinal chemistry due to their ability to interact with various biological targets. They can act as bioisosteres for other functional groups, potentially modifying the activity of the compound .
Biochemical Pathways
Again, without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Morpholine derivatives have been found to possess various biological activities, suggesting they could interact with multiple pathways .
Propiedades
IUPAC Name |
N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-8-16(2)13-14-4-6-15(7-5-14)17-9-11-18-12-10-17/h1,4-7H,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAZZYFIPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
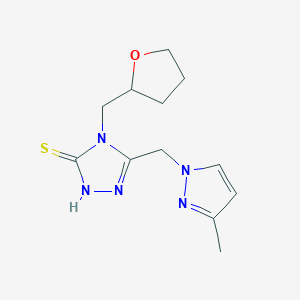
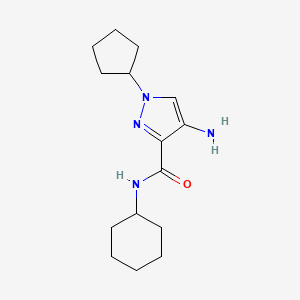
![2-{1-[(4-chlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2966621.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2966624.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)
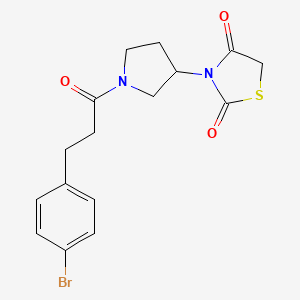
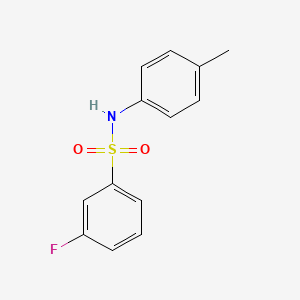
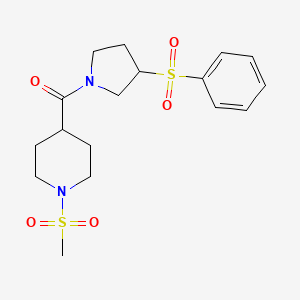
![3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2966631.png)
![5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2966632.png)
![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)
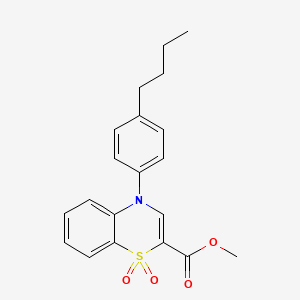
![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)
